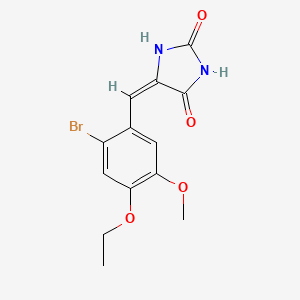
3-(4-chlorophenyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole derivatives, including compounds similar to "3-(4-chlorophenyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide," are of significant interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions, starting from appropriate precursors such as hydrazides and aldehydes. For example, Karrouchi et al. (2021) synthesized a related compound, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, using FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods, confirmed by single-crystal X-ray diffraction (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using spectroscopic techniques and X-ray crystallography. Karrouchi et al. (2021) reported the (E)-configuration of the hydrazonoic group and provided detailed theoretical structures optimized using hybrid B3LYP/6-311++G** calculations (Karrouchi et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, influenced by their functional groups. The nucleophilic and electrophilic sites, as identified in the study by Karrouchi et al. (2021), play a significant role in their reactivity and interaction with other molecules (Karrouchi et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility and stability, of pyrazole derivatives can be inferred from their molecular structure and the presence of functional groups. Dipole moments and solvation energies provide insights into their behavior in different media.
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity, are closely related to their molecular structure. Studies like that of Karrouchi et al. (2021) provide valuable insights into these aspects through NBO calculations and frontier orbitals studies, suggesting their reactivity in various media (Karrouchi et al., 2021).
科学的研究の応用
Corrosion Protection
The compound under discussion is closely related to carbohydrazide-pyrazole derivatives, which have shown significant promise in the field of corrosion protection. For instance, synthesized derivatives such as (E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide and (E)-5-amino-N′-(4-chlorobenzylidene)-3-(4-chlorophenyl)-1H-pyrazole-4-carbohydrazide exhibited high inhibition efficiency towards the corrosion of mild steel in acidic solutions. This was confirmed through various methods including gravimetric and electrochemical techniques, suggesting their potential as effective corrosion inhibitors due to their adsorption and formation of a protective layer on the metal surface (Paul, Yadav, & Obot, 2020).
Antitumor Activity
Compounds derived from carbohydrazide-pyrazole structures have been explored for their potential antitumor activities. Notably, derivatives such as (1-(4-methoxybenzyl)indol-3-yl)(1H-pyrazol-1-yl)methanones and 1-(1-(4-methoxybenzyl)-1H-indole-3-carbonyl)-3-substituted-1H-pyrazol-5(4H)-ones were developed and tested in vitro for tumor cell growth inhibition, underscoring the potential of such compounds in cancer therapy (Farghaly, 2010).
Enzyme Inhibition
The structural precursor 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used to synthesize compounds with notable lipase and α-glucosidase inhibitory activities. This highlights the compound's relevance in the development of new therapeutic agents for diseases related to enzyme dysregulation, such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
特性
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-26-17-7-2-11(8-16(17)24)10-20-23-18(25)15-9-14(21-22-15)12-3-5-13(19)6-4-12/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYXNYRNRQEMND-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5510284.png)
![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)
![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)
![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)

![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)
![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)
![2-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5510376.png)